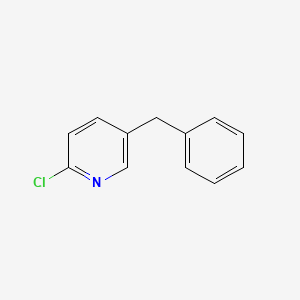

5-Benzyl-2-chloropyridine

描述

Significance and Context within Pyridine (B92270) Chemistry

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous scaffold in a vast array of chemical compounds. enpress-publisher.comnih.gov Its unique electronic properties and ability to participate in various chemical transformations make it a cornerstone of modern organic chemistry.

Pyridine and its derivatives are integral components in numerous applications, ranging from pharmaceuticals and agrochemicals to materials science. rsc.orgmdpi.com In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its presence in a multitude of bioactive molecules and approved drugs. rsc.orgresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of polarity and aqueous solubility to molecules, which are often desirable properties for drug candidates. enpress-publisher.comnih.gov Furthermore, the pyridine ring can be readily functionalized, allowing chemists to fine-tune the steric and electronic properties of a molecule to optimize its biological activity. enpress-publisher.com

The versatility of the pyridine scaffold is evident in its presence in natural products like nicotine (B1678760) and vitamin B6 (pyridoxine), as well as in a vast number of synthetic drugs. nih.gov This prevalence underscores the enduring importance of pyridine chemistry in the development of new chemical entities with diverse therapeutic applications. enpress-publisher.comresearchgate.net

Halogenated pyridines, such as 2-chloropyridine (B119429) and its derivatives, are particularly valuable as synthetic intermediates. rsc.orgmountainscholar.org The halogen atom, in this case, chlorine, serves as a versatile leaving group, enabling a wide range of nucleophilic substitution and cross-coupling reactions. wikipedia.orgresearchgate.net This reactivity allows for the introduction of various functional groups onto the pyridine ring, making halogenated pyridines key starting materials for the synthesis of more complex molecules. mountainscholar.org

The position of the halogen atom on the pyridine ring dictates its reactivity. For instance, the chlorine atom at the 2-position of 2-chloropyridine is susceptible to displacement by nucleophiles. wikipedia.org This reactivity is fundamental to the construction of a diverse array of substituted pyridines that are otherwise difficult to access. The strategic placement of a benzyl (B1604629) group at the 5-position, as in 5-Benzyl-2-chloropyridine, further expands the synthetic possibilities, offering a scaffold that can be elaborated at two distinct sites.

Historical Perspective of 2-Chloropyridine Derivatives in Synthesis

The use of 2-chloropyridine derivatives in organic synthesis has a long and established history. Initially, the preparation of 2-chloropyridine involved the chlorination of 2-hydroxypyridine (B17775) with reagents like phosphoryl chloride. wikipedia.orgchempanda.com Over time, more direct methods, such as the direct chlorination of pyridine, were developed, although these often led to mixtures of products. wikipedia.org

The synthetic utility of 2-chloropyridine was quickly recognized, particularly in the preparation of agrochemicals and pharmaceuticals. chempanda.com For example, it has been a key precursor in the synthesis of fungicides and insecticides. chempanda.com In the pharmaceutical industry, 2-chloropyridine derivatives have been instrumental in the development of antihistamines and antiarrhythmic drugs. wikipedia.orgchempanda.com A notable application is in the synthesis of pheniramine, an antihistamine, through the reaction of 2-chloropyridine with phenylacetonitrile (B145931). chempanda.com

The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century significantly expanded the synthetic applications of 2-chloropyridine and its derivatives. These powerful reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, further solidifying the role of 2-chloropyridine derivatives as indispensable building blocks in modern organic synthesis. chemrxiv.org

Current Research Landscape of this compound and Related Analogs

Current research continues to leverage the unique chemical properties of this compound and its analogs. The presence of both a reactive chloro substituent and a modifiable benzyl group makes it an attractive starting material for the synthesis of diverse molecular architectures.

Recent studies have explored the use of 5-substituted-2-chloropyridines in the synthesis of complex molecules with potential biological activity. For example, research into the total synthesis of floyocidin B, a natural product with antimicrobial activity, utilized a 4,5-regioselective functionalization strategy of 2-chloropyridines. mdpi.com This highlights the importance of understanding the reactivity of substituted 2-chloropyridines for the construction of intricate molecular frameworks.

Furthermore, analogs of this compound are being investigated in the context of medicinal chemistry. For instance, the synthesis and biological evaluation of 5-benzoyl and 5-benzylhydroxy derivatives of thieno[2,3-b]pyridines have been reported, demonstrating the ongoing interest in modifying the substituent at the 5-position to explore structure-activity relationships. mdpi.com The design of constrained analogs of N-benzylphenethylamine 5-HT2A serotonin (B10506) receptor agonists has also involved the use of 5-substituted 2-chloropyridine derivatives. nih.gov

The reactivity of the 2-chloro position remains a central theme in current research. Palladium-catalyzed C-H arylation of fluoroarenes with 2-chloropyridine derivatives is a testament to the ongoing development of novel synthetic methodologies that utilize this versatile handle. chemrxiv.org Additionally, the synthesis of 2-benzyloxypyridine from 2-chloropyridine and benzyl alcohol demonstrates the continued application of this fundamental transformation in developing new reagents and synthetic methods. beilstein-journals.orgrsc.org

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₀ClN |

| Molecular Weight | 203.67 g/mol |

| Appearance | Solid |

| InChI | 1S/C12H10ClN/c13-12-7-6-11(9-14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |

| InChI Key | SFSNZWOWXYUDIO-UHFFFAOYSA-N |

| SMILES string | ClC(C=C1)=NC=C1CC2=CC=CC=C2 |

Data sourced from sigmaaldrich.com

Structure

3D Structure

属性

IUPAC Name |

5-benzyl-2-chloropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-12-7-6-11(9-14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSNZWOWXYUDIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Benzyl 2 Chloropyridine and Derivatives

Direct Synthesis Approaches

Direct synthesis approaches are fundamental in constructing the 5-benzyl-2-chloropyridine molecule. These methods often utilize 2-chloropyridine (B119429) as a readily available starting material, introducing the benzyl (B1604629) group through nucleophilic substitution or metal-catalyzed coupling reactions.

The use of 2-chloropyridine as a foundational precursor is a common and practical strategy. The chlorine atom at the 2-position activates the ring for certain reactions and serves as a leaving group in key bond-forming steps.

Nucleophilic aromatic substitution (SNAr) is a significant pathway for functionalizing pyridines. rsc.org In this mechanism, a nucleophile attacks the electron-deficient pyridine (B92270) ring, leading to the displacement of a leaving group, such as the chloride in 2-chloropyridine. The reaction is particularly effective for synthesizing derivatives where a heteroatom is linked to the pyridine ring.

Research has demonstrated that SNAr reactions on 2-chloropyridine can be achieved with various nucleophiles. For instance, the reaction between benzyl alkoxide and 2-chloropyridine has been studied to determine absolute rate constants and activation energies for SNAr processes. rsc.org Other synthetic applications include the reaction of 2-chloropyridine with benzylamine (B48309) or the use of benzyl nitrile in the presence of sodium amide to form a C-C bond, showcasing the versatility of nucleophilic substitution. Uncatalyzed amination of 2-chloropyridine with secondary amines can also be efficiently performed in a continuous-flow reactor at high temperatures to yield 2-aminopyridines. researchgate.net

The table below summarizes representative nucleophilic aromatic substitution reactions involving 2-chloropyridine.

Table 1: Examples of Nucleophilic Aromatic Substitution on 2-Chloropyridine| Nucleophile | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Benzyl alkoxide | Benzyl alcohol, Base | 2-(Benzyloxy)pyridine | rsc.org |

| Benzylamine | Benzylamine | N-Benzyl-2-pyridinamine | |

| Benzyl nitrile | Benzyl nitrile, NaNH₂ | 2-(α-Cyanobenzyl)pyridine | |

| Secondary Amines | Piperidine (B6355638), etc. | 2-(Dialkylamino)pyridines | researchgate.net |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the synthesis of this compound. researchgate.netuwindsor.ca These reactions typically involve the oxidative addition of an aryl halide (like 2-chloropyridine) to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the final product. mdpi.com

A specific example is the Suzuki-Miyaura cross-coupling. In one reported synthesis, 2-chloro-5-(chloromethyl)pyridine (B46043) was reacted with phenylboronic acid using a palladacycle catalyst to produce this compound in a 40% isolated yield. uantwerpen.be Another approach involves the Negishi coupling, where an organozinc reagent is coupled with an organic halide. For instance, (3-methoxybenzyl)zinc bromide has been coupled with methyl 2-chloronicotinate in a nickel-mediated Negishi reaction. uantwerpen.be Furthermore, Kumada-type cross-coupling reactions, which utilize Grignard reagents, have been employed. A process patent describes the coupling of a Grignard reagent with 2-chloropyridine in the presence of a palladium catalyst like Pd(dppf)Cl₂ to form a bipyridine structure, a precursor to a pharmaceutical intermediate. epo.org

The following table presents key data on palladium-catalyzed cross-coupling reactions for synthesizing benzylpyridine derivatives.

Table 2: Palladium-Catalyzed Synthesis of Benzylpyridine Derivatives| Coupling Reaction | Aryl Halide | Organometallic Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-Chloro-5-(chloromethyl)pyridine | Phenylboronic acid | Palladacycle | This compound | uantwerpen.be |

| Negishi | Methyl 2-chloronicotinate | (3-Methoxybenzyl)zinc bromide | Nickel catalyst | Methyl 3-(3-methoxybenzyl)nicotinate | uantwerpen.be |

| Kumada | 2-Chloropyridine | Pyridyl magnesium halide | Pd(dppf)Cl₂ | 2,3'-Bipyridine | epo.org |

Benzylation reactions introduce a benzyl group onto a molecule. In the context of 2-chloropyridine, this can occur through various mechanisms that are distinct from cross-coupling. A notable method is the preparation of 2-benzyloxypyridine, an important reagent for synthesizing benzyl ethers and esters. beilstein-journals.orgnih.gov This is achieved by heating a mixture of benzyl alcohol, 2-chloropyridine, and solid potassium hydroxide (B78521) in toluene. beilstein-journals.orgnih.govsemanticscholar.orgresearchgate.net This O-benzylation proceeds in high yield and serves as a key step in generating a benzyl transfer reagent. beilstein-journals.orgnih.gov

Another application of benzylation is in the synthesis of antihistamines like pheniramine, which involves the reaction of 2-chloropyridine with phenylacetonitrile (B145931) in the presence of a base. chempanda.com This C-benzylation demonstrates the utility of 2-chloropyridine in constructing complex pharmaceutical scaffolds.

Routes involving 2-chloropyridine as a Precursor

Regioselective Functionalization Strategies

Achieving regioselectivity—the control of reaction site on a molecule—is a central challenge in organic synthesis. For pyridine derivatives, directing a new substituent to a specific carbon atom is crucial for building the desired isomer.

C-H functionalization has emerged as a powerful strategy for modifying heterocyclic compounds by directly converting a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. nih.govresearchgate.net This approach is atom-economical and can streamline synthetic routes by avoiding the pre-functionalization of substrates. nih.govresearchgate.net

The intrinsic electronic properties of the pyridine ring typically direct functionalization to the C2, C4, or C6 positions. researchgate.net However, recent advances have enabled the challenging meta-functionalization at the C3 and C5 positions. nih.govresearchgate.net These methods often involve the temporary conversion of the electron-deficient pyridine into an electron-rich intermediate, which then undergoes regioselective electrophilic functionalization. nih.govresearchgate.net For example, rhodium(III)-catalyzed hydroarylation of alkynes allows for C-3 selective alkenylation of pyridine derivatives. rsc.org Similarly, catalytic protocols for the C-H arylation of pyridines containing electron-withdrawing groups have shown high regioselectivity for the 3- and 4-positions. nih.gov

A study focused on the 4,5-regioselective functionalization of 2-chloropyridines was instrumental in the total synthesis of the natural product (+)-floyocidin B. mdpi.com This work highlighted how the 2-chloro substituent influences the regioselectivity of lithiation compared to other substituted pyridines, providing a strategic entry point for complex molecule synthesis. mdpi.com Nickel-catalyzed enantioselective C-H alkylation has also been developed for the para-selective functionalization of pyridines with styrenes. acs.org

These advanced C-H functionalization methods, while not always directly yielding this compound in a single step, provide the fundamental principles and tools for the regiocontrolled synthesis of highly substituted pyridine derivatives.

Selective Halogenation Techniques for Pyridines

The regioselective introduction of halogen atoms onto the pyridine ring is a formidable challenge in synthetic chemistry due to the electron-deficient nature of the heterocycle. Traditional electrophilic aromatic substitution (EAS) reactions on pyridine are often sluggish, require harsh conditions, and typically favor the 3-position. smolecule.com Consequently, a variety of more sophisticated methods have been developed to achieve selective halogenation at other positions.

One innovative strategy involves the use of specially designed phosphine (B1218219) reagents. In this method, heterocyclic phosphines are installed at the 4-position of pyridines to form phosphonium (B103445) salts. These salts then act as electrophilic leaving groups that can be displaced by halide nucleophiles, leading to 4-halogenated pyridines. smolecule.combeilstein-journals.org This approach is notable for its mild conditions and tolerance of a wide range of functional groups. Computational studies suggest that this transformation proceeds via an SNAr pathway. smolecule.combeilstein-journals.org

Another powerful technique for achieving 3-selective halogenation involves a ring-opening/ring-closing sequence. acs.org Pyridines are temporarily converted into reactive Zincke imine intermediates, which are electron-rich, acyclic dienes. These intermediates undergo highly regioselective halogenation under mild conditions. Subsequent ring-closure regenerates the pyridine ring, now halogenated at the 3-position. acs.org

The use of pyridine N-oxides is a classical yet effective method for activating the pyridine ring towards substitution. The N-oxide functionality alters the electronic properties of the ring, facilitating reactions that are otherwise difficult. For instance, treatment of pyridine N-oxides with reagents like phosphoryl chloride (POCl₃) or diphosgene can lead to the formation of 2-chloropyridines. researchgate.netorgsyn.org

The table below highlights different selective halogenation methods for pyridines:

| Method | Position Selectivity | Reagents | Key Intermediate |

| Phosphine Reagents | 4-position | Heterocyclic phosphines, Halide nucleophiles | Phosphonium salt |

| Ring-Opening/Ring-Closing | 3-position | N-Tf protection, Halogenating agent, NH₄OAc | Zincke imine |

| Pyridine N-oxide Activation | 2-position | POCl₃, Diphosgene | Pyridine N-oxide |

Synthesis of Heterocyclic Hybrids Incorporating Chloropyridine Moieties

The 2-chloropyridine scaffold serves as a versatile platform for the synthesis of a wide array of heterocyclic hybrids, which often exhibit interesting biological activities. These syntheses typically leverage the reactivity of the chlorine atom for nucleophilic substitution or as a handle for cross-coupling reactions.

A straightforward approach involves the reaction of 2-chloropyridines with other heterocyclic precursors. For example, a series of chloropyridine derivatives incorporating pyridone, pyrazole, thiazole, and thiophene (B33073) moieties have been synthesized starting from 5-chloro-2-(cyanoacetamido)pyridines. semanticscholar.org These key intermediates, prepared from the corresponding aminopyridines, undergo cyclization reactions with various reagents to build the new heterocyclic rings. semanticscholar.org

Another important class of heterocyclic hybrids derived from chloropyridines are the imidazo[1,2-a]pyridines. These fused bicyclic systems are prevalent in medicinal chemistry. One synthetic route to this scaffold involves the reaction of 2-chloropyridines with 2H-azirines. epo.orgresearchgate.net This transformation proceeds via an activation/cyclization sequence to furnish the imidazo[1,2-a]pyridine (B132010) core in good yields. epo.org

The following table provides examples of heterocyclic hybrids synthesized from chloropyridine precursors:

| Chloropyridine Precursor | Reactant(s) | Resulting Hybrid Heterocycle |

| 5-Chloro-2-(cyanoacetamido)pyridine | Aromatic aldehydes, Malononitrile derivatives | Chloropyridinyl-pyridone, -pyrazole, -thiazole, -thiophene |

| 2-Chloropyridine | 2H-Azirines | Imidazo[1,2-a]pyridine |

| 2-Amino-5-chloropyridine (B124133) | Aldehydes, Isocyanides (Groebke–Blackburn–Bienaymé reaction) | Imidazo[1,2-a]pyridine-containing peptidomimetics |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. While specific green methods for the synthesis of this compound are not extensively documented, general approaches for the synthesis of related chloropyridine derivatives offer valuable insights.

One promising green strategy is the use of alternative, more environmentally benign reaction media. An efficient palladium-catalyzed direct C-H arylation of fluoroarenes with 2-chloropyridine derivatives has been developed using isopropyl acetate (B1210297) (i-PrOAc) as a "green" reaction medium. mdpi.com This method minimizes catalyst loading and generates only potassium chloride as the main byproduct, aligning with the goals of waste reduction. mdpi.com

Solvent-free reaction conditions represent another key tenet of green chemistry. Laser synthesis has emerged as a powerful tool for promoting chemical reactions without the need for a solvent. This technique has been successfully applied to the preparation of phenylthiazolo[5,4-b]pyridine derivatives. diva-portal.org The use of laser energy not only eliminates the solvent but can also lead to improved reaction times and yields compared to classical heating methods. diva-portal.org While not yet applied to this compound, this approach holds potential for a greener synthesis of this and other related compounds.

The following table summarizes green chemistry approaches applicable to the synthesis of chloropyridine derivatives:

| Green Chemistry Approach | Key Feature | Example Application |

| Use of Green Solvents | Replacement of hazardous solvents with more environmentally friendly alternatives. | Pd-catalyzed C-H arylation in isopropyl acetate (i-PrOAc). mdpi.com |

| Solvent-Free Synthesis | Elimination of solvents, reducing waste and simplifying purification. | Laser synthesis of phenylthiazolo[5,4-b]pyridines. diva-portal.org |

Total Synthesis Strategies Utilizing 2-Chloropyridine Intermediates

The 2-chloropyridine moiety is a valuable building block in the total synthesis of complex natural products, providing a strategic linchpin for the construction of intricate molecular architectures. The chlorine atom can be retained in the final target or used as a reactive site for further functionalization, such as in cross-coupling reactions.

A compelling example is the total synthesis of (+)-floyocidin B, a natural product with antimicrobial activity. The synthetic strategy relied on the 4,5-regioselective functionalization of a 2-chloropyridine core. This intermediate was carried through multiple steps, and the 2-chloro substituent was ultimately used as a handle for a late-stage Suzuki coupling to introduce a pentenyl side chain. This highlights the strategic utility of the chloro group as a stable yet reactive functional group that can be addressed at a late stage of a complex synthesis.

Another illustrative case is the total synthesis of complanadine A. In one approach, a key step involved a C-H arylation to forge a bipyridine linkage. This was accomplished by coupling a 3-chloropyridine (B48278) derivative with a pyridine N-oxide in the presence of a palladium catalyst. In a different synthesis of the same molecule, a pyrrole-containing tetracyclic intermediate was converted to a 3-chloropyridine via a Ciamician-Dennstedt rearrangement. This chloropyridine was then used in a subsequent C-H arylation to complete the synthesis.

The table below outlines the role of 2-chloropyridine intermediates in the total synthesis of natural products:

| Natural Product | Key 2-Chloropyridine Intermediate | Role of the Chloro Group | Key Transformation |

| (+)-Floyocidin B | 2-Chloro-4,5-disubstituted pyridine | Handle for late-stage cross-coupling | Suzuki coupling |

| Complanadine A | 3-Chloropyridine derivative | Cross-coupling partner | C-H arylation |

Reactivity and Reaction Mechanisms of 5 Benzyl 2 Chloropyridine

Nucleophilic Substitution Reactions at the 2-Position of the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. uobabylon.edu.iqstackexchange.com This nitrogen atom exerts a strong electron-withdrawing inductive effect, which significantly reduces the electron density at the α (2- and 6-) and γ (4-) positions of the ring. uobabylon.edu.iqacs.org Consequently, these positions are highly susceptible to attack by nucleophiles. For 5-Benzyl-2-chloropyridine, the C-2 position is particularly activated towards nucleophilic aromatic substitution (SNAr). chempanda.com

The generally accepted mechanism for SNAr reactions on 2-chloropyridines is a two-step addition-elimination process. A nucleophile first attacks the electron-deficient C-2 carbon, leading to the formation of a negatively charged tetrahedral intermediate known as a Meisenheimer complex. nih.gov This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom. In the second step, the aromaticity of the ring is restored by the expulsion of the chloride ion, which functions as an effective leaving group. beilstein-journals.org

The chlorine atom at the 2-position of this compound serves two primary roles in nucleophilic substitution reactions. Firstly, its inductive electron-withdrawing effect further increases the electrophilicity of the carbon atom to which it is attached, making it more susceptible to nucleophilic attack. Secondly, and more importantly, the chloride ion is a good leaving group, facilitating the second step of the SNAr mechanism where aromaticity is restored. beilstein-journals.org The stability of the departing chloride ion allows the reaction to proceed efficiently under various conditions. This reactivity enables the facile displacement of the chlorine by a wide range of nucleophiles, including amines, alkoxides, and thiolates, to generate diverse substituted pyridine derivatives. chempanda.comlookchem.com

The reactivity of 2-halopyridines in SNAr reactions is significantly influenced by the nature of the halogen substituent. The relative reactivity is a balance between the inductive effect of the halogen (which influences the susceptibility of the carbon to attack) and the carbon-halogen bond strength (which affects the ease of leaving group departure). For SNAr reactions, a more electronegative halogen can better stabilize the negative charge in the Meisenheimer intermediate through its inductive effect.

Generally, 2-fluoropyridines are more reactive towards nucleophilic substitution than their chloro-, bromo-, and iodo- counterparts. acs.org This enhanced reactivity is attributed to the strong electron-withdrawing nature of fluorine, which makes the C-2 position highly electrophilic. Although the carbon-fluorine bond is the strongest among the halogens, the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the fluorine's powerful inductive effect.

| Halogen at 2-Position | Relative Reactivity in SNAr | Key Factors |

|---|---|---|

| Fluorine (F) | Highest | Strongest inductive electron-withdrawal, accelerating nucleophilic attack. |

| Chlorine (Cl) | High | Good balance of inductive effect and leaving group ability. |

| Bromine (Br) | Moderate | Weaker inductive effect than Cl, but better leaving group. |

| Iodine (I) | Lowest | Weakest inductive effect; C-I bond is weak, but initial attack is slow. |

Role of the Benzyl (B1604629) Moiety in Directing Reactivity

The benzyl group at the 5-position of the pyridine ring exerts a modest electronic influence on the reactivity at the 2-position. The 5-position is meta to the nitrogen atom and para to the C-2 carbon. A benzyl group is generally considered to be weakly electron-donating through its inductive effect.

In the context of nucleophilic substitution at the C-2 position, an electron-donating group at the 5-position would be expected to slightly decrease the reactivity. By donating electron density into the ring, the benzyl group marginally reduces the electrophilicity of the C-2 carbon, making it a less favorable target for nucleophiles compared to an unsubstituted or electron-withdrawn 2-chloropyridine (B119429). However, this effect is generally subtle and does not prevent nucleophilic substitution from occurring. The primary driver of reactivity remains the powerful electron-withdrawing effect of the ring nitrogen on the C-2 position. stackexchange.com In contrast, for electrophilic aromatic substitution reactions, which are generally difficult on the pyridine ring, the benzyl group would act as an activating, ortho-, para-directing group on its own phenyl ring. Indeed, in the nitration of 2-benzylpyridine, substitution occurs selectively on the benzene (B151609) ring. chemicalforums.com

Intramolecular Photocyclization Mechanisms

While this compound does not itself contain the requisite conjugated system for common intramolecular photocyclization reactions, it is a precursor to molecules that can undergo such transformations. A prominent example is the Mallory photocyclization, which occurs in stilbene (B7821643) and its heterocyclic analogues (aza-stilbenes). researchgate.netacs.org

If this compound were chemically modified to a stilbene-like structure, such as 2-chloro-5-styrylpyridine, it could then participate in a 6π-electrocyclization reaction upon UV irradiation. The mechanism involves the photochemical excitation of the cis-isomer to an excited state, which then undergoes a conrotatory ring closure to form a transient dihydrophenanthrene-like intermediate. nih.gov This intermediate can then be oxidized by an agent like air (oxygen) or iodine to yield a stable, aromatic polycyclic system. researchgate.net The presence of the nitrogen atom in the ring (as in aza-stilbenes) can influence the quantum yields and reaction pathways due to the presence of low-lying n,π* excited states. researchgate.net

Another potential, though less common, photochemical pathway could involve the homolytic cleavage of the benzylic C-C bond upon UV irradiation. This would generate a pyridyl radical and a benzyl radical. acs.org In a suitable molecular environment, these radicals could potentially recombine to form cyclized products, although this pathway is more speculative and would compete with other radical reactions.

Metal-Catalyzed Transformations and Cross-Coupling Reactions

The C-Cl bond at the 2-position of this compound is an excellent handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. 2-Chloropyridines are activated aryl chlorides and serve as competent electrophilic partners in these transformations.

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, involves a catalytic cycle:

Oxidative Addition : The low-valent palladium(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a palladium(II) intermediate.

Transmetalation : The organic group from an organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst.

Nickel-catalyzed couplings are also highly effective for 2-chloropyridines and can be advantageous due to the lower cost of nickel and its unique reactivity, sometimes enabling couplings that are difficult with palladium.

| Reaction Name | Catalyst System (Typical) | Nucleophilic Partner | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Organoboron compounds (R-B(OR)₂) | C-C (Aryl-Aryl, Aryl-Alkyl) |

| Stille Coupling | Pd(PPh₃)₄ | Organotin compounds (R-SnR'₃) | C-C (Aryl-Aryl, Aryl-Vinyl) |

| Heck Coupling | Pd(OAc)₂/Ligand | Alkenes | C-C (Aryl-Vinyl) |

| Sonogashira Coupling | Pd/Cu cocatalyst | Terminal Alkynes | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig Amination | Pd(dba)₂/Ligand | Amines, Amides | C-N |

| Nickel-Catalyzed Alkylation | NiCl₂(dppp), Ni(cod)₂ | Alkyl Grignard or Zinc reagents | C-C (Aryl-Alkyl) |

Reactivity in Multi-component Reactions and Tandem Processes

The reactivity of the 2-chloro substituent allows this compound and its derivatives to be incorporated into complex molecular architectures through multi-component reactions (MCRs) and tandem (or domino) processes. acsgcipr.orgbohrium.com These strategies are highly efficient as they enable the formation of multiple bonds and complex products in a single synthetic operation.

For instance, derivatives of 5-chloropyridine are used in the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR). This reaction involves a 2-aminopyridine, an aldehyde, and an isocyanide to form a substituted imidazo[1,2-a]pyridine (B132010). nih.gov While this compound cannot be used directly, its conversion to 5-Benzyl-pyridin-2-amine would provide a suitable substrate for this powerful MCR. This subsequent product can then participate in further MCRs, such as the Ugi reaction, creating a tandem MCR sequence to rapidly build molecular complexity. beilstein-journals.org

Tandem reactions can also be initiated at the 2-chloropyridine moiety itself. For example, a palladium-catalyzed tandem cross-coupling/cyclization sequence can be envisioned where an initial coupling reaction introduces a functional group that then undergoes an immediate intramolecular cyclization. mdpi.com Additionally, 2-chloropyridine can act as a trigger or component in tandem sequences, such as in the Tf₂O/2-chloropyridine-mediated synthesis of benzo[b]thiophene 1,1-dioxides, which involves a cascade of activation, intramolecular addition, and rearrangement. acs.org

Computational and Theoretical Studies of 5 Benzyl 2 Chloropyridine and Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 5-Benzyl-2-chloropyridine and its analogs. These methods allow for the precise determination of molecular geometries, the analysis of orbital interactions, and the prediction of electronic properties.

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure. For pyridine (B92270) derivatives, methods like DFT with the B3LYP functional and basis sets such as 6-311++G(d,p) are commonly employed to accurately predict geometric parameters. researchgate.netresearchgate.netmahendrapublications.com The optimization process calculates bond lengths, bond angles, and dihedral angles that correspond to a stable conformation of the molecule.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-Cl | 1.755 |

| C-N (ring) | 1.332 - 1.337 | |

| C-C (ring) | 1.379 - 1.391 | |

| C-H | 1.080 - 1.082 | |

| Bond Angle (°) | C-C-C (ring) | 118.733 - 120.769 |

| C-N-C (ring) | 118.887 | |

| C-C-Cl | 120.343 |

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, orbital interactions, and bonding within a molecule. youtube.com It provides a detailed picture of the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals, a phenomenon known as hyperconjugation. These interactions contribute significantly to molecular stability.

In this compound, NBO analysis can quantify the stabilizing interactions, such as the delocalization of electron density from the C-H σ bonds of the benzyl (B1604629) group into the π* anti-bonding orbitals of the pyridine ring. The strength of these hyperconjugative interactions is evaluated by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization. This analysis helps in understanding the electronic communication between the benzyl and chloropyridine moieties.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| σ(C-H) | π(C=C) | ~0.5 - 2.5 |

| π(C=C) | π(C=C) | ~15 - 25 |

| LP(N) | π*(C=C) | ~30 - 50 |

Note: The values presented are typical ranges for organic molecules and serve for illustrative purposes.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. nih.govijesit.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mahendrapublications.com From the HOMO and LUMO energies, various global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity (ω) can be calculated to quantify the molecule's electronic characteristics.

| Property | Formula | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.789 |

| LUMO Energy | ELUMO | -1.868 |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.921 |

| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | -4.328 |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | 2.460 |

| Electrophilicity Index | ω = μ2 / (2η) | 3.808 |

Mechanistic Investigations through Computational Modeling

Computational modeling is a vital tool for exploring the mechanisms of chemical reactions, allowing for the study of reaction pathways, the characterization of transition states, and the rationalization of observed selectivity.

By mapping the potential energy surface of a reaction, computational methods can identify the most favorable reaction pathway. This involves locating and characterizing the structures of reactants, intermediates, transition states, and products. Transition state theory is used to calculate activation energies, which determine the reaction rates.

For reactions involving this compound, such as nucleophilic substitution at the chlorine-bearing carbon or functionalization of the benzyl group, computational modeling can elucidate the step-by-step mechanism. For instance, studies on related palladium-catalyzed reactions with pyridine-containing substrates have detailed a four-step pathway involving adduct formation, ligand substitution, intermediate dissociation, and irreversible product formation. nih.gov Analysis of the transition state structures provides insights into the bond-making and bond-breaking processes that govern the transformation.

Functionalization reactions often present challenges of selectivity, including chemo-, regio-, and stereoselectivity. Computational modeling can be highly effective in predicting and explaining the origins of this selectivity. By comparing the activation energies of competing reaction pathways, the favored product can be identified.

In the case of this compound, functionalization could occur at several positions, including the pyridine ring or the benzylic position. Computational studies on the C-H functionalization of analogous 2-benzylfurans have demonstrated that selectivity can be controlled by the choice of catalyst and reaction conditions. nih.gov These studies reveal that subtle interactions, such as cation-π interactions, can dictate the regioselectivity of the reaction, favoring either functionalization at the heterocyclic ring or the benzylic position. nih.gov Similar computational approaches could be applied to predict the site-selectivity in reactions of this compound, guiding the rational design of synthetic strategies. nih.govresearchgate.net

Molecular Docking Studies of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. The insights gained from these studies, including binding affinities and specific molecular interactions, are crucial for structure-based drug design and for predicting the potential biological activity of novel compounds.

While specific molecular docking studies on this compound were not found in the reviewed literature, extensive research has been conducted on analogous structures containing pyridine, benzyl, and chloro-substituted aromatic moieties. These studies provide a strong basis for understanding the potential interactions of this compound derivatives with various biological targets.

For instance, a study on novel pyridine and fused pyridine derivatives highlighted the use of in silico molecular docking to screen compounds against GlcN-6-P synthase, a potential antimicrobial target. The results indicated that these compounds exhibited moderate to good binding energies, suggesting their potential as antimicrobial agents. nih.gov Similarly, research on 5-(substituted benzylidene) thiazolidine-2,4-diones, which share the benzylidene moiety, employed molecular docking to investigate their potential as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for diabetes mellitus. mdpi.com

In the context of anticancer research, molecular docking has been instrumental in evaluating the potential of various heterocyclic compounds. For example, new phenylpiperazine derivatives of 1,2-benzothiazine were designed and their anticancer activity was rationalized through molecular docking studies against the DNA-Topo II complex and the minor groove of DNA. semanticscholar.org Another study on Schiff base–benzimidazole hybrids used molecular docking to confirm the binding interactions of the most active compounds with the VEGFR-2 tyrosine kinase, a key target in angiogenesis. nih.gov

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a key output of these studies. A more negative value typically indicates a more favorable binding interaction. The specific interactions observed, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with key amino acid residues in the active site of the target protein are also critical for understanding the mechanism of action.

The following table summarizes representative findings from molecular docking studies on compounds analogous to this compound, showcasing the diversity of targets and the insights gained.

| Derivative Class | Protein Target | Key Findings |

| Pyridine-Pyrazole Hybrids | GlcN-6-P synthase | Moderate to good binding energies, suggesting potential antimicrobial activity. nih.gov |

| 5-(Substituted benzylidene) Thiazolidine-2,4-diones | Protein Tyrosine Phosphatase 1B (PTP1B) | Identification of structural features influencing inhibitory activity. mdpi.com |

| Phenylpiperazine Derivatives of 1,2-Benzothiazine | DNA-Topo II complex and DNA minor groove | Demonstrated ability to bind to both targets, suggesting a mechanism for anticancer activity. semanticscholar.org |

| Schiff Base–Benzimidazole Hybrids | VEGFR-2 Tyrosine Kinase | The most active compounds showed a similar binding mode to the reference inhibitor, Sorafenib. nih.gov |

| 5-Deazaalloxazine Analogs | c-Kit Receptor Protein Tyrosine Kinase | A reasonable correlation was found between AutoDock binding free energy and IC50 values for antitumor activity. mdpi.com |

These examples underscore the power of molecular docking in predicting the biological potential of derivatives related to this compound and in guiding the rational design of new, more potent therapeutic agents.

Analysis of Intermolecular Interactions: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystalline environment. By partitioning the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron distributions of all other molecules in the crystal, it provides a unique fingerprint of the molecular environment. This analysis is particularly useful for understanding the packing of molecules in a crystal and the nature of the forces that hold them together.

Specific Hirshfeld surface analysis data for this compound is not available in the surveyed literature. However, studies on structurally related compounds, particularly those containing benzyl and substituted pyridine or other aromatic rings, offer significant insights into the types of intermolecular contacts that are likely to be important for this molecule.

A study on 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole and its 2-[(2-chloro-6-fluorobenzyl)sulfanyl] analog provides a detailed breakdown of the contributions of various intermolecular contacts to the Hirshfeld surface. nih.gov For the benzylsulfanyl derivative, the most significant contributions were from H···H (47.8%), H···C/C···H (20.5%), and H···N/N···H (12.4%) contacts. nih.gov The presence of a chloro-fluoro-benzyl group in the second compound introduced additional contacts, but H···H and H···C/C···H interactions remained dominant. nih.gov

Similarly, an analysis of 1-benzyl-4-(methylsulfanyl)-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine revealed that the most important contributions to the crystal packing were from H···H (47.0%), H···N/N···H (17.6%), and H···C/C···H (17.0%) interactions. researchgate.net These findings highlight the prevalence of hydrogen-based contacts in driving the crystal packing of such molecules.

The results of Hirshfeld surface analysis are often presented as 2D fingerprint plots, which summarize the distribution of intermolecular contacts. These plots show the distance from the Hirshfeld surface to the nearest nucleus inside the surface (dᵢ) versus the distance to the nearest nucleus outside the surface (dₑ). Different types of interactions appear as distinct patterns in these plots, allowing for their quantitative analysis.

The following table presents a summary of the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for compounds analogous to this compound.

| Compound | H···H | H···C/C···H | H···N/N···H | Other Significant Contacts |

| 2-(Benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole nih.gov | 47.8% | 20.5% | 12.4% | H···S/S···H (7.2%), C···C (4.1%), H···O/O···H (3.5%) |

| 1-Benzyl-4-(methylsulfanyl)-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine researchgate.net | 47.0% | 17.0% | 17.6% | - |

| 4′′′-Quaterpyridine whiterose.ac.uk | - | - | C—H···N/H···N—C (18.2%) | H···H, C···C |

These data consistently show that weak, non-covalent interactions, particularly those involving hydrogen atoms, play a crucial role in the solid-state architecture of these and likely similar molecules. For this compound, one would expect a significant contribution from H···H, H···C/C···H, and potentially C···Cl and C···N contacts, which would be critical in determining its crystal packing and, consequently, its physicochemical properties such as solubility and melting point. Hirshfeld surface analysis, therefore, provides a detailed and quantitative picture of the intermolecular interactions that govern the supramolecular assembly of these compounds. mdpi.com

Advanced Applications in Medicinal Chemistry and Drug Discovery

5-Benzyl-2-chloropyridine as a Privileged Scaffold in Drug Design

In the field of medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for the design of new drugs. The pyridine (B92270) ring, a core component of this compound, is widely recognized as a privileged structure in drug discovery due to its presence in numerous natural products and synthetic compounds with a broad spectrum of biological activities. The incorporation of a benzyl (B1604629) group at the 5-position and a chloro substituent at the 2-position of the pyridine ring provides a unique three-dimensional structure and electronic properties that can be strategically modified to optimize interactions with various biological targets. This strategic positioning of functional groups allows for the exploration of chemical space to develop potent and selective therapeutic agents.

Derivatives as Enzyme Inhibitors

The modification of the this compound scaffold has led to the discovery of potent inhibitors of several key enzymes implicated in various diseases.

Cholinesterase Inhibition (AChE and BuChE)

While direct studies on this compound derivatives as cholinesterase inhibitors are not extensively documented in the available research, the broader class of N-benzylpiperidine and N-benzylpyridinium compounds has shown significant promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial in the pathology of Alzheimer's disease. For instance, a series of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivatives has been identified as potent and selective AChE inhibitors. researchgate.net One of the most potent compounds in this series, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (donepezil), exhibited an IC50 value of 5.7 nM against AChE and showed a 1250-fold greater selectivity for AChE over BuChE. researchgate.net

Similarly, novel N-benzylpyridinium derivatives linked to a coumarin (B35378) core have been synthesized and evaluated for their cholinesterase inhibitory activities. researchgate.net One such derivative demonstrated potent inhibition of both AChE and BuChE with IC50 values of 0.247 µM and 1.68 µM, respectively. researchgate.net These findings suggest that the benzyl and pyridine/piperidine (B6355638) moieties, key structural features related to this compound, can be effectively utilized in the design of potent cholinesterase inhibitors.

Table 1: Cholinesterase Inhibitory Activity of Related Benzyl and Pyridine/Piperidine Derivatives

| Compound Class | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE | 5.7 nM | researchgate.net |

| N-Benzylpyridinium-coumarin hybrid | AChE | 0.247 µM | researchgate.net |

| N-Benzylpyridinium-coumarin hybrid | BuChE | 1.68 µM | researchgate.net |

COX-2 Inhibitory Activities

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a validated target for anti-inflammatory drugs. Several studies have highlighted the potential of pyridine and pyrimidine (B1678525) derivatives as selective COX-2 inhibitors. For example, a series of imidazopyrazolopyridines were designed and synthesized as novel selective COX-2 inhibitors. nih.gov Within this series, a chlorine-containing derivative demonstrated enhanced COX-2 inhibitory activity, with a 15-fold selectivity over COX-1. nih.gov Another study on pyrimidine-5-carbonitriles identified compounds with potent COX-2 inhibitory activity, with IC50 values in the submicromolar range. nih.gov Specifically, certain derivatives exhibited inhibitory action nearly comparable to the standard drug Celecoxib. nih.gov These findings underscore the potential of incorporating the pyridine or a similar heterocyclic scaffold, as found in this compound, in the design of selective COX-2 inhibitors.

Table 2: COX-2 Inhibitory Activity of Pyridine and Pyrimidine Derivatives

| Compound Series | Key Structural Feature | COX-2 Inhibition | Selectivity over COX-1 | Reference |

|---|---|---|---|---|

| Imidazopyrazolopyridines | Chlorine-containing derivative | 59.1% inhibition | 15-fold | nih.gov |

| Pyrimidine-5-carbonitriles | Benzo[d]oxazole moiety | IC50 = 0.20 µM | - | nih.gov |

| Pyrimidine-5-carbonitriles | Sulfonamide phenyl moiety | IC50 = 0.16 µM | - | nih.gov |

Potential as Telomerase Inhibitors

Telomerase is an enzyme crucial for the immortalization of cancer cells, making it an attractive target for anticancer drug development. While direct evidence for this compound derivatives as telomerase inhibitors is limited in the current literature, other nitrogen-containing heterocyclic compounds have shown significant promise. For instance, substituted acridine (B1665455) derivatives, which contain a pyridine ring fused within a larger aromatic system, have been designed as telomerase inhibitors by stabilizing G-quadruplex structures in telomeric DNA. nih.gov The most potent of these acridine derivatives displayed IC50 values against telomerase in the range of 1.3 to 8 µM. nih.gov

Furthermore, a terpyridine derivative, which consists of three interconnected pyridine rings, has been shown to stabilize G-quadruplex structures in human telomeres and inhibit telomerase activity by 88.7% at a concentration of 8 µmol/L. researchgate.net These examples highlight the potential of pyridine-containing scaffolds to serve as a basis for the design of novel telomerase inhibitors. The structural features of this compound, with its aromatic and heterocyclic components, could potentially be exploited to develop compounds that interact with and inhibit telomerase, though further research is needed in this specific area.

Antimicrobial and Antiviral Activities of Analogs

Analogs and derivatives of this compound have demonstrated a broad spectrum of antimicrobial and antiviral activities. The pyridine nucleus is a common feature in many compounds with therapeutic properties, including antimicrobial and antiviral effects.

A study on 5-R-benzyl-2-(arylidenehydrazono)thiazolidin-4-ones, which share the benzyl moiety, revealed that certain derivatives were active against Staphylococcus aureus and Cryptococcus neoformans. frontiersin.org Another research on Schiff bases derived from 5-Chloro-Isopropyl Benzaldehyde showed effectiveness against both gram-positive and gram-negative bacteria. researchgate.net Gold(III) complexes with 2-(1-ethyl-benzyl)pyridine have also shown promising antibacterial and antibiofilm properties against pathogenic bacteria such as E. coli, K. pneumoniae, S. aureus, and S. pyogenes. nih.gov

In the realm of antiviral research, various pyridine derivatives have been investigated. Benzazine derivatives, which include the pyridine ring within their structure, have been studied for their antiviral activity against a range of DNA and RNA viruses. youtube.com The versatility of the pyridine scaffold allows for the synthesis of a wide range of derivatives with potential applications in combating infectious diseases.

Table 3: Antimicrobial and Antiviral Activities of Related Analogs

| Compound Class | Activity | Target Organisms | Reference |

|---|---|---|---|

| 5-R-benzyl-2-(arylidenehydrazono)thiazolidin-4-ones | Antibacterial, Antifungal | S. aureus, C. neoformans | frontiersin.org |

| Schiff bases from 5-Chloro-Isopropyl Benzaldehyde | Antibacterial | Gram-positive and Gram-negative bacteria | researchgate.net |

| Gold(III) complexes with 2-(1-ethyl-benzyl)pyridine | Antibacterial, Antibiofilm | E. coli, K. pneumoniae, S. aureus, S. pyogenes | nih.gov |

| Benzazine derivatives | Antiviral | DNA and RNA viruses | youtube.com |

Anticancer and Anti-proliferative Potentials of Derivatives

The pyridine scaffold is a key component in a multitude of compounds exhibiting significant anticancer and anti-proliferative activities. Derivatives of this compound, particularly those based on the thieno[2,3-b]pyridine (B153569) core, have shown potent anti-proliferative effects against various cancer cell lines.

A study on 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines with benzoyl or secondary benzyl alcohol tethers at the 5-position demonstrated potent anti-proliferative activity against MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer) cell lines. The most potent molecules in this study exhibited IC50 concentrations in the range of 25–50 nM. These compounds are proposed to act by interfering with phospholipid metabolism through the inhibition of phosphoinositide phospholipase C (PI-PLC).

Another study focusing on pyridine derivatives highlighted their antiproliferative effects, noting that structural modifications significantly influence their activity. The diverse biological activity of pyridine derivatives extends to their potential as antitumor agents, making the this compound scaffold a valuable starting point for the development of new cancer therapeutics.

Table 4: Anticancer and Anti-proliferative Activity of Related Derivatives

| Compound Class | Cancer Cell Lines | IC50 Values | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines | HCT116, MDA-MB-231 | 25–50 nM | Inhibition of PI-PLC | |

| Pyridine derivatives | Melanoma A375 | 1.85 ± 0.44 µM | Tubulin polymerization inhibition | |

| Imidazo[4,5-b]pyridines | SW620, HeLa, PC3 | - | - |

Neuroprotective Properties of Related Compounds

The pyridine scaffold is a fundamental structural motif in many biologically active compounds, and derivatives related to this compound have shown significant promise in the realm of neuroprotection. Research into these related structures provides valuable insights into potential therapeutic applications for neurodegenerative diseases.

One area of investigation involves N-benzyl-pyridine-2-one derivatives, which have demonstrated neuroprotective effects against cognitive decline induced by scopolamine (B1681570) in animal models. nih.gov These compounds were found to mitigate scopolamine-induced increases in acetylcholinesterase (AChE) activity, a key enzyme in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov A decline in acetylcholine levels is considered a primary factor in the cognitive impairment seen in Alzheimer's disease. nih.gov Furthermore, these derivatives effectively countered oxidative and nitrosative stress by reducing lipid peroxidation and nitrite (B80452) levels in the brain, while simultaneously boosting the levels of endogenous antioxidants like glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase (CA). nih.gov

Substituted (pyrroloamino)pyridines have also been identified as potential agents for treating Alzheimer's disease. nih.gov These compounds were evaluated for their ability to reverse scopolamine-induced dementia, indicating a potential to address memory and cognitive deficits. nih.gov The pyridine ring is a crucial component in many drugs, with its nitrogen atom playing a key role in their pharmacological profiles. nih.gov

Other related heterocyclic structures have also been explored for their neuroprotective capabilities. For instance, ifenprodil (B1662929) analogues have been designed as sigma-1 receptor (S1R) modulators, which are implicated in neuroprotection. nih.gov Some of these analogues have shown the ability to protect neurons from oxidative damage. nih.gov Similarly, certain piperidine urea (B33335) derivatives have been designed and shown to possess neuroprotective activity by protecting neuroblastoma cells from cytotoxicity. thieme-connect.com

The broader class of pyridine and dihydropyridine (B1217469) scaffolds is recognized for its neuroprotective potential. dovepress.com Pyridine alkaloids, such as cotinine, have demonstrated neuroprotective effects by acting as agonists at nicotinic acetylcholine receptors (nAChRs), specifically the α7-nAChR subtype. nih.gov This interaction can evoke the release of neurotransmitters like dopamine. nih.gov

The following table summarizes the neuroprotective activities of various compounds structurally related to this compound.

| Compound Class | Specific Example/Derivative | Observed Neuroprotective Effect | Proposed Mechanism of Action |

| N-benzyl-pyridine-2-one Derivatives | Compounds 28 and 28d | Ameliorated scopolamine-induced cognitive deficits; improved locomotor activity. nih.gov | Inhibition of AChE activity; reduction of oxidative and nitrosative stress. nih.gov |

| Substituted (pyrroloamino)pyridines | Novel series | Reversal of scopolamine-induced dementia in vivo. nih.gov | Cholinomimetic-like properties. nih.gov |

| Pyridine Alkaloids | Cotinine | Neuroprotectivity and absence of toxicity. nih.gov | Agonist property at the α7-nicotinic acetylcholine receptors (nAChRs). nih.gov |

| Ifenprodil Analogues | Compounds 5d and 5i | Induce an increase in mRNA levels of antioxidant genes (NRF2 and SOD1). nih.gov | Modulation of Sigma 1 receptors (S1R); antioxidant properties. nih.gov |

| Piperidine Urea Derivatives | Compound A10 | Good neuroprotective activity against L-glutamic acid-induced injury in SH-SY5Y cells. thieme-connect.com | Protection against cytotoxicity. thieme-connect.com |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds by identifying key structural features responsible for their biological activity. For derivatives of this compound and related structures, SAR analyses have provided a roadmap for designing more potent and selective agents.

In the development of novel acetylcholinesterase (AChE) inhibitors based on a benzofuran (B130515) scaffold bearing a benzylpyridinium moiety, SAR studies revealed several important trends. A series of compounds were synthesized and tested, showing that the position of the nitrogen atom in the pyridinium (B92312) ring and the substitution pattern on both the benzyl and benzofuran rings significantly influenced anti-AChE activity. One of the most potent compounds featured a 3-pyridinium derivative with an N-(2-bromobenzyl) group and a 7-methoxy substituent on the benzofuran ring, exhibiting activity comparable to the standard drug donepezil.

For a series of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide derivatives, SAR analysis highlighted the importance of substituents on the terminal phenyl rings for cytotoxicity against cancer cell lines. researchgate.net The study found that the relative position and electronic nature of the substituents on these aromatic rings played a critical role. For instance, when analyzing the effect of substituents on one of the phenyl rings, the cytotoxicity decreased in the order of 3-OPh > 3-OMe > 4-OMe > 3,4,5-triOMe > 4-H, indicating that electron-donating groups and their positions are key determinants of activity. researchgate.net

Similarly, in the design of histone deacetylase (HDAC) inhibitors incorporating a 5-chloro-4-((substituted phenyl)amino)pyrimidine structure, SAR analysis revealed that the presence of small groups, such as a methoxy (B1213986) substitution, was beneficial for inhibitory activity. nih.gov

The general principles of SAR in heterocyclic compounds underscore that modifications to the core structure, the nature and position of substituents, and the properties of linking groups can dramatically alter biological activity. nih.goveurekaselect.com For pyridine derivatives, analysis has shown that adding specific functional groups like hydroxyl (OH), amino (NH2), or halogens can significantly affect their biological potency. nih.gov For example, replacing a methoxy (OMe) group with a hydroxyl group has been shown to substantially increase antiproliferative activity in certain pyridine derivatives. nih.gov

The table below outlines key SAR findings for derivatives related to the this compound scaffold.

| Compound Series | Structural Moiety Modified | SAR Finding | Impact on Activity |

| Benzofuran-based chalconoids with benzylpyridinium | N-benzyl group substituent | A 2-bromo substitution on the benzyl ring was optimal. | Superior AChE inhibition. |

| Benzofuran-based chalconoids with benzylpyridinium | Benzofuran ring substituent | A 7-methoxy group enhanced activity. | Potent AChE inhibition. |

| 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides | Substituents on terminal phenyl ring 'D' | The order of decreasing cytotoxicity was 3-OPh > 3-OMe > 4-OMe > 3,4,5-triOMe > 4-H. researchgate.net | Modulated cytotoxicity against A-549 lung cancer cells. researchgate.net |

| 5-chloro-4-((substituted phenyl)amino)pyrimidines | Phenylamino substituents | Small groups like methoxy were beneficial. nih.gov | Enhanced HDAC inhibitory activity. nih.gov |

| General Pyridine Derivatives | Aromatic ring substituents | Replacement of a methoxy (OMe) group with a hydroxyl (OH) group. nih.gov | Significantly increased antiproliferative activity. nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The efficient and versatile synthesis of 5-Benzyl-2-chloropyridine and its derivatives is paramount for unlocking its full potential. While traditional methods exist, researchers are actively pursuing novel synthetic methodologies to enhance yield, reduce reaction steps, and introduce greater molecular diversity.

One promising approach involves the application of modern cross-coupling reactions. For instance, Lewis acid-promoted benzylation of aminopyridines with alcohols presents an innovative strategy to overcome challenges in traditional C-N bond formation, potentially leading to more efficient syntheses of precursors to this compound. chemrxiv.org The development of site-selective functionalization techniques is another key area of focus. These methods would allow for the precise modification of the pyridine (B92270) ring or the benzyl (B1604629) moiety, enabling the creation of targeted derivatives with specific properties. chemrxiv.org

Furthermore, the exploration of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, could significantly streamline the synthesis of complex this compound analogues. Such strategies not only improve efficiency but also minimize waste, aligning with the principles of green chemistry. The synthesis of related heterocyclic structures, such as 5-R-benzyl-2-(arylidenehydrazono)thiazolidin-4-ones, often involves multi-step sequences that could be optimized through these modern synthetic approaches. researchgate.net

Exploration of New Biological Targets and Pharmacological Activities

Derivatives of this compound have shown promise in a variety of therapeutic areas, and future research is aimed at identifying new biological targets and expanding their pharmacological profile. The core structure is a valuable pharmacophore that can be tailored to interact with a range of biological macromolecules.

Recent studies on related compounds, such as 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines with benzyl moieties, have demonstrated potent anti-proliferative activity against cancer cell lines. mdpi.com This suggests that derivatives of this compound could be investigated as potential anticancer agents, with a focus on identifying their specific molecular targets, which may include enzymes like phosphatidylinositol-specific phospholipase C (PI-PLC). mdpi.com

The antimicrobial and antifungal potential of this scaffold is another active area of investigation. researchgate.net By modifying the substituents on the benzyl and pyridine rings, researchers can tune the compound's activity against various pathogens, including multi-drug resistant strains. researchgate.net The synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates has yielded compounds with significant antibacterial and antifungal properties, highlighting the potential for similar modifications to the this compound backbone. rsc.orgresearchgate.net

Moreover, the exploration of this compound's activity against other biological targets, such as those involved in inflammatory or neurodegenerative diseases, could open up new therapeutic avenues. The ability to generate diverse libraries of derivatives makes this scaffold particularly amenable to screening for a wide range of biological activities. rsc.org

Advanced Computational Modeling for Drug Design

Computational modeling plays an increasingly vital role in modern drug discovery, and its application to the design of this compound-based therapeutics is a key area of future research. These in silico methods can accelerate the identification of promising drug candidates and provide insights into their mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for predicting the biological activity of novel compounds based on their chemical structure. mdpi.com Both 2D-QSAR and 3D-QSAR studies can be employed to develop models that correlate specific molecular descriptors of this compound derivatives with their pharmacological effects. nih.gov These models can then be used to virtually screen large libraries of compounds and prioritize those with the highest predicted activity for synthesis and experimental testing. nih.gov

Molecular docking simulations are another crucial computational technique. By docking virtual libraries of this compound derivatives into the active sites of known biological targets, researchers can predict their binding affinities and modes of interaction. nih.govnih.gov This information is invaluable for understanding the structural basis of activity and for designing new derivatives with improved potency and selectivity. emanresearch.org

Pharmacophore modeling helps to identify the key structural features required for a molecule to interact with a specific biological target. mdpi.com By generating a pharmacophore model based on known active compounds, new molecules incorporating the this compound scaffold can be designed to fit this model, increasing the likelihood of desired biological activity. emanresearch.org

Integration with High-Throughput Screening and Combinatorial Chemistry

To fully explore the chemical space around the this compound scaffold, its synthesis and biological evaluation must be integrated with high-throughput screening (HTS) and combinatorial chemistry techniques. These approaches allow for the rapid generation and testing of large libraries of compounds, significantly accelerating the drug discovery process.

Combinatorial chemistry enables the synthesis of large numbers of different but structurally related molecules in a systematic and efficient manner. ajrconline.orgwikipedia.org By employing solid-phase or solution-phase combinatorial strategies, diverse libraries of this compound derivatives can be generated by varying the substituents on the benzyl and pyridine rings. ajrconline.org This approach provides a rich source of novel compounds for biological screening.

High-throughput screening (HTS) is a key technology for rapidly assessing the biological activity of large numbers of compounds. nih.govnih.gov By developing robust and miniaturized assays, libraries of this compound derivatives can be screened against a wide range of biological targets or in phenotypic screens to identify "hit" compounds with desired activities. nih.govprlog.org The integration of HTS with combinatorial chemistry creates a powerful engine for lead discovery. imperial.ac.uk

The "one-bead-one-compound" method is a particularly elegant approach in combinatorial chemistry where each bead of a solid support carries a unique compound. wikipedia.org This allows for the efficient screening of large libraries and the easy identification of active compounds through deconvolution techniques. wikipedia.org

Applications in Materials Science and Agrochemicals

Beyond its pharmaceutical potential, the this compound scaffold also holds promise for applications in materials science and agrochemicals. The unique electronic and structural properties of pyridine derivatives make them attractive building blocks for functional materials.

In materials science, pyridine-containing compounds are explored for their potential use in organic light-emitting diodes (OLEDs), sensors, and as ligands for metal-organic frameworks (MOFs). The ability to tune the electronic properties of the this compound molecule through chemical modification could lead to the development of new materials with tailored optical and electronic characteristics. The synthesis of cocrystals, such as those formed between 2-amino-5-chloropyridine (B124133) and other organic acids, demonstrates the potential for creating new materials with interesting solid-state properties. researchgate.net

In the field of agrochemicals, pyridine derivatives are a well-established class of compounds used as herbicides, insecticides, and fungicides. researchgate.netnbinno.com The this compound scaffold could serve as a starting point for the development of new crop protection agents. By systematically modifying the structure and evaluating the biological activity against key agricultural pests and weeds, novel and effective agrochemicals could be discovered. For example, 2-chloropyridine (B119429) is a known intermediate in the synthesis of the insecticide Pyriproxyfen. jubilantingrevia.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。